An In-depth Technical Guide to 4-chloro-6-methyl-2-pyrimidinecarboxaldehyde: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 4-chloro-6-methyl-2-pyrimidinecarboxaldehyde: A Versatile Heterocyclic Building Block
Abstract
This technical guide provides a comprehensive analysis of 4-chloro-6-methyl-2-pyrimidinecarboxaldehyde, a key heterocyclic intermediate. The document elucidates its core chemical structure, explores its electronic properties and reactivity, and details its spectroscopic signature. Furthermore, it outlines robust synthetic strategies and discusses its pivotal role as a versatile building block in the landscape of modern drug discovery and organic synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound for the design and synthesis of novel functional molecules.
Foundational Analysis of the Core Structure
4-chloro-6-methyl-2-pyrimidinecarboxaldehyde is a trifunctionalized pyrimidine, a diazine heterocycle that is a ubiquitous scaffold in numerous biologically active compounds.[1] The strategic placement of a chloro group, a methyl group, and a reactive carboxaldehyde moiety on the pyrimidine ring imparts a unique combination of reactivity and structural features, making it a highly valuable precursor in synthetic chemistry.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is paramount for its effective use in experimental design.
| Property | Value |
| IUPAC Name | 4-chloro-6-methyl-2-pyrimidinecarboxaldehyde |
| Molecular Formula | C₆H₅ClN₂O |
| Molecular Weight | 156.57 g/mol |
| CAS Number | 151165-33-8 |
| Canonical SMILES | CC1=CC(=NC(=N1)C=O)Cl |
Structural and Electronic Interpretation
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further modulated by the attached substituents:
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2-Carboxaldehyde Group: The aldehyde group is a strong electron-withdrawing group (EWG) through both resonance and inductive effects. This significantly enhances the electrophilicity of the pyrimidine ring, particularly at the C4 and C6 positions.
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4-Chloro Group: As a halogen, chlorine is inductively electron-withdrawing but can act as a weak resonance donor. On the electron-deficient pyrimidine ring, its primary influence is activating the C4 position for nucleophilic attack.
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6-Methyl Group: The methyl group is a weak electron-donating group (EDG) through hyperconjugation and inductive effects, slightly counteracting the electron-withdrawing nature of the ring and the other substituents.
This specific arrangement of functional groups creates distinct reactive centers within the molecule, which can be addressed with high selectivity.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Protocol: Synthesis via Intermediate B
A common and practical approach involves the selective oxidation of a commercially available precursor.
Objective: To synthesize 4-chloro-6-methyl-2-pyrimidinecarboxaldehyde from 2,4-dichloro-6-methylpyrimidine.
Methodology:
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Selective Nucleophilic Substitution:
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Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as methanol.
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Add a solution of potassium methoxide (1.0 eq) in methanol dropwise at 0 °C. [2][3]The C4 position is generally more reactive towards nucleophilic substitution than the C2 position in such systems. [4] * Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
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The product, 4-chloro-2-methoxy-6-methylpyrimidine, is isolated via standard workup procedures.
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Conversion to Aldehyde (Hypothetical/Adaptable Route):
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This step requires careful consideration as direct oxidation of a methyl group on an electron-deficient ring can be challenging. A more common approach is to introduce the aldehyde functionality from a different precursor.
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However, if proceeding from the methyl-substituted pyrimidine, a potential route involves radical bromination of the methyl group (e.g., with NBS), followed by hydrolysis or a Kornblum-type oxidation to yield the aldehyde.
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Key Chemical Transformations
The true synthetic value of 4-chloro-6-methyl-2-pyrimidinecarboxaldehyde lies in the selective reactions of its functional groups.
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Nucleophilic Aromatic Substitution (SNAr): The C4-chloro group is highly susceptible to displacement by a wide range of nucleophiles (amines, thiols, alkoxides). This reaction is the cornerstone of its use in building molecular complexity. The electron-withdrawing aldehyde group at C2 further activates the C4 position for this transformation. [5] * Protocol Example (Amine Substitution):
- Dissolve 4-chloro-6-methyl-2-pyrimidinecarboxaldehyde (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP).
- Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
- Heat the reaction mixture (typically 80-120 °C) and monitor by TLC/LC-MS.
- Upon completion, the product is isolated by aqueous workup and purification by chromatography.
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Aldehyde Chemistry: The aldehyde group undergoes all canonical reactions:
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Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form a new secondary or tertiary amine.
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Oxidation: Conversion to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.
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Reduction: Conversion to a primary alcohol using reducing agents like sodium borohydride.
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Wittig Reaction: Reaction with a phosphonium ylide to form an alkene, providing a C-C bond formation strategy.
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Application in Drug Discovery: A Privileged Scaffold
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs. [6]Its ability to form key hydrogen bond interactions with protein targets, particularly kinases, makes it an ideal starting point for inhibitor design. [7] 4-chloro-6-methyl-2-pyrimidinecarboxaldehyde serves as an exemplary starting material for generating libraries of potential drug candidates.
Caption: Use of the title compound in a typical drug discovery workflow.
A medicinal chemist can systematically probe the structure-activity relationship (SAR) of a target protein:
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Hinge-Binding: The pyrimidine nitrogens can act as hydrogen bond acceptors, anchoring the molecule in the hinge region of a kinase ATP-binding site.
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Vectorial Exploration: The C4-chloro position provides a vector for introducing various substituents via SNAr. This allows for the exploration of different pockets within the active site to enhance potency and selectivity.
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Solubility and Property Modulation: The aldehyde at C2 can be modified to introduce polar groups (e.g., by reduction to an alcohol or oxidation to an acid) to fine-tune physicochemical properties like solubility and cell permeability.
Conclusion
4-chloro-6-methyl-2-pyrimidinecarboxaldehyde is more than a simple chemical; it is a sophisticated tool for molecular design. Its well-defined structure, predictable reactivity at multiple sites, and relevance to privileged scaffolds in medicinal chemistry establish it as a high-value building block. A thorough understanding of its properties, as detailed in this guide, empowers researchers to rationally design and execute complex synthetic campaigns, accelerating the discovery of novel materials and therapeutics.
References
-
PubChem. 2-Chloro-6-methylpyridine-3-carbaldehyde. [Link]
-
PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. [Link]
-
Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry, 67(24), 21717-21728. [Link]
-
Pérez-Venegas, M., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(5), e202400411. [Link]
- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Matrix Fine Chemicals. POTASSIUM METHANOLATE | CAS 865-33-8. [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]
-
Milton Franklin, J. B., et al. (2023). Quantum chemical, spectroscopic and molecular docking studies on methyl 2-chloro-6-methyl pyridine-4-carboxylate: A potential inhibitor for irritable bowel syndrome. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 294, 122544. [Link]
-
Rojas, L. Y., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. [Link]
- Google Patents. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
-
CAS Common Chemistry. Potassium methoxide. [Link]
-
G. S. S. V. Subba Rao, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130507. [Link]
-
Wang, W., et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters, 24(9), 1786–1791. [Link]
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
-
Asati, V., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry Research, 21(9), 2347-2354. [Link]
-
Clark, J. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Semantic Scholar. Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. [Link]
-
Physics & Maths Tutor. 6.3.2 Spectroscopy MS. [Link]
-
Kachroo, M., et al. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 4(1), 255-262. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. POTASSIUM METHANOLATE | CAS 865-33-8 [matrix-fine-chemicals.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
